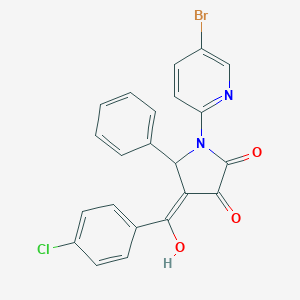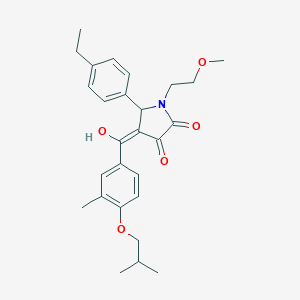
N-(4-chlorobenzyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-phenoxypropanamide, also known as NPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-phenoxypropanamide has also been found to interact with various cellular targets such as tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to reduce inflammation, oxidative stress, and apoptosis in cardiac cells. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to protect against glutamate-induced neurotoxicity, reduce inflammation, and promote neuronal survival.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also soluble in organic solvents such as DMSO, which makes it suitable for in vitro and in vivo studies. However, N-(4-chlorobenzyl)-2-phenoxypropanamide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which may limit its therapeutic potential.
将来の方向性
N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising results in various scientific research fields. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide and identifying its cellular targets. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-2-phenoxypropanamide to optimize its therapeutic potential. In addition, N-(4-chlorobenzyl)-2-phenoxypropanamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, N-(4-chlorobenzyl)-2-phenoxypropanamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(4-chlorobenzyl)-2-phenoxypropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its anticancer, cardiovascular, and neurological effects. N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways and interacting with cellular targets. N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide, optimizing its therapeutic potential, and evaluating its safety and efficacy in humans.
合成法
N-(4-chlorobenzyl)-2-phenoxypropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and pyridine to obtain the final product, N-(4-chlorobenzyl)-2-phenoxypropanamide.
科学的研究の応用
N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
特性
製品名 |
N-(4-chlorobenzyl)-2-phenoxypropanamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) |
InChIキー |
HYVWRJMMKPISMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)








![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)

